1,10-Diiododecane

Description

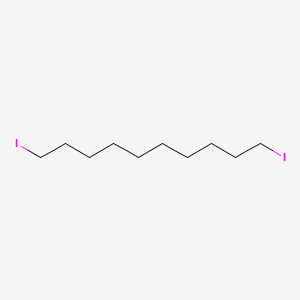

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,10-diiododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20I2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJCTZAIDVFHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCI)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066035 | |

| Record name | Decane, 1,10-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16355-92-3 | |

| Record name | 1,10-Diiododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16355-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1,10-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1,10-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1,10-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-diiododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Diiododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diiododecane is a linear bifunctional alkyl iodide that serves as a valuable building block and crosslinking agent in organic synthesis and materials science. Its ten-carbon aliphatic chain is terminated at both ends by iodine atoms, rendering it susceptible to nucleophilic substitution reactions. This property makes it a key intermediate in the synthesis of various compounds, including quaternary ammonium salts with antiseptic properties like dequalinium chloride. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and key applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀I₂ | [1][2][3][4] |

| Molecular Weight | 394.07 g/mol | [1] |

| CAS Number | 16355-92-3 | |

| Appearance | White to yellow or orange powder, lump, or clear liquid. | |

| Melting Point | 33-35 °C | |

| Boiling Point | 197-200 °C at 12 mmHg | |

| Density | 2.35 g/cm³ | |

| Refractive Index | 1.4824 (estimate) | |

| Solubility | Soluble in methanol. Insoluble in water. | |

| Flash Point | >110 °C (>230 °F) | |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | |

| Sensitivity | Light sensitive. |

Experimental Protocols

Synthesis of this compound via the Finkelstein Reaction

The Finkelstein reaction is a widely used method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. This reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, typically acetone.

Reaction Principle:

The reaction proceeds via an Sₙ2 mechanism where an iodide ion from a soluble salt (e.g., sodium iodide) displaces a bromide or chloride from the alkyl chain. The newly formed sodium bromide or chloride is insoluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the alkyl iodide.

Starting Materials:

-

1,10-Dibromodecane (or 1,10-Dichlorodecane)

-

Sodium Iodide (NaI)

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-dibromodecane in a minimal amount of anhydrous acetone.

-

Add a stoichiometric excess (typically 2.5 to 3 equivalents) of sodium iodide to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr or NaCl).

-

Continue refluxing for several hours (typically 24-48 hours) until the reaction is complete (can be monitored by TLC or GC-MS).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide/chloride.

-

The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to remove the acetone.

-

The crude product is then purified. A common method is to dissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether), wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the purified this compound.

Diagram 1: Logical workflow for the synthesis of this compound via the Finkelstein reaction.

Application in the Synthesis of Dequalinium Chloride

This compound is a key reagent in the synthesis of dequalinium chloride, a bis-quaternary ammonium antiseptic. The synthesis involves the quaternization of two molecules of 4-amino-2-methylquinoline (lepidine) with one molecule of this compound.

Reaction Principle:

This is a bimolecular nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the terminal carbon atoms of the this compound and displacing the iodide ions. This results in the formation of a dicationic species with iodide as the counter-ion (dequalinium iodide), which is then converted to dequalinium chloride.

Starting Materials:

-

4-Amino-2-methylquinoline

-

This compound

-

Solvent (e.g., N,N-dimethylformamide, ethylene glycol dimethyl ether)

-

Hydrochloric acid

Procedure:

-

Dissolve 2-methyl-4-aminoquinoline and this compound in a suitable solvent in a reaction vessel. The molar ratio of 2-methyl-4-aminoquinoline to this compound is typically in the range of 2-3:1.

-

Heat the reaction mixture to a temperature between 80-180 °C.

-

Maintain the reaction at this temperature with stirring for a specified period to allow for the formation of dequalinium iodide.

-

After the reaction is complete, the dequalinium iodide intermediate is isolated.

-

The dequalinium iodide is then treated with hydrochloric acid to exchange the iodide counter-ions for chloride ions, yielding a crude dequalinium chloride product.

-

The crude product is then purified by recrystallization from a suitable solvent or a mixture of solvents to obtain the final, purified dequalinium chloride.

Diagram 2: Experimental workflow for the synthesis of dequalinium chloride using this compound.

Other Key Applications

Beyond the synthesis of dequalinium chloride, this compound is utilized in several other areas of chemical synthesis:

-

Alkylation Agent: It is employed as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes.

-

Crosslinking Reagent: It serves as a crosslinking reagent for polymers such as tetrabutylammonium polygalacturonic acid.

-

Precursor to Decane: It can be used to produce decane at a temperature of 20°C.

-

Electrochemical Studies: The electrochemical reduction of this compound has been investigated, providing insights into the mechanisms of carbon-halogen bond cleavage.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is also light-sensitive and should be stored in a tightly sealed container in a dark, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of 1,10-Diiododecane: A Technical Guide

This guide provides a comprehensive overview of a reliable two-step synthesis route for 1,10-diiododecane, a valuable α,ω-dihaloalkane intermediate in various chemical syntheses. The described methodology is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and quantitative data to ensure reproducibility. The synthesis involves an initial bromination of a commercially available diol, followed by a halide exchange reaction.

Overview of the Synthesis Route

The synthesis of this compound is efficiently achieved through a two-step process starting from 1,10-decanediol. The first step involves the conversion of the diol to 1,10-dibromodecane via a substitution reaction with hydrobromic acid. The subsequent step employs the Finkelstein reaction, a classic SN2 process, to substitute the bromine atoms with iodine, yielding the final product. This halide exchange is driven to completion by the precipitation of sodium bromide in an acetone solvent.

Experimental Protocols

Step 1: Synthesis of 1,10-Dibromodecane from 1,10-Decanediol

This procedure outlines the conversion of 1,10-decanediol to 1,10-dibromodecane using hydrobromic acid.

Methodology

A single-necked, round-bottomed flask is charged with 1,10-decanediol, 48% aqueous hydrobromic acid, and octane. The flask is fitted with a fractionating column and a Dean-Stark trap to remove the water generated during the reaction. The reaction mixture is heated to 145-150°C in an oil bath with vigorous magnetic stirring.

The lower aqueous layer of the initial azeotrope, which boils at 89-92°C, is collected in the Dean-Stark trap. Collection continues until approximately half of the theoretical amount of water is removed, at which point the head temperature of the azeotrope will begin to rise. The condenser is then set for total reflux for several hours to ensure the reaction goes to completion. Following the reflux period, the condenser is reconfigured for distillation, and the remaining aqueous material is collected over an hour, with the head temperature reaching 96-100°C.

Work-up and Purification

The resulting pale tan octane phase, containing the desired 1,10-dibromodecane and some bromoalkanol byproduct, is washed with cold 85% v/v sulfuric acid to remove the bromoalkanol and any color. The neutralized octane solution is then concentrated under reduced pressure to remove the solvent. The residue, which is substantially pure 1,10-dibromodecane, can be further purified by Kugelrohr distillation.

Step 2: Synthesis of this compound from 1,10-Dibromodecane (Finkelstein Reaction)

This protocol details the conversion of 1,10-dibromodecane to this compound via the Finkelstein reaction.[1]

Methodology

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, 1,10-dibromodecane is dissolved in anhydrous acetone. An excess of sodium iodide is added to the solution. The reaction mixture is then heated to reflux with efficient stirring.

The reaction is driven forward by the precipitation of sodium bromide, which is insoluble in acetone.[1] The progress of the reaction can be monitored by the formation of this white precipitate. The reflux is maintained for several hours to ensure complete conversion.

Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration. The acetone is then removed from the filtrate by rotary evaporation. The resulting crude this compound is redissolved in a suitable organic solvent, such as diethyl ether or dichloromethane, and washed with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 1,10-Dibromodecane

| Reagent/Parameter | Quantity/Value | Notes |

| 1,10-Decanediol | 1 equivalent | Starting material |

| 48% aq. HBr | ~3 equivalents per hydroxyl group | Brominating agent |

| Octane | ~7:1 v/w ratio vs. diol | Solvent |

| Reaction Temperature | 145-150°C | Oil bath temperature |

| Reaction Time | 7 hours | Includes distillation and reflux |

| Yield | 91% | Reported yield of 1,10-dibromodecane |

Table 2: Reagents for the Synthesis of this compound (Representative)

| Reagent | Molar Ratio | Role |

| 1,10-Dibromodecane | 1 equivalent | Substrate |

| Sodium Iodide | >2 equivalents | Iodinating agent |

| Anhydrous Acetone | - | Solvent |

Visualization of the Synthesis Workflow

Caption: A two-step synthesis route for this compound.

References

In-Depth Technical Guide to 1,10-Diiododecane (CAS 16355-92-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, and applications of 1,10-diiododecane (CAS 16355-92-3). The information is intended to support research, development, and safety protocols for professionals working with this compound.

Chemical and Physical Properties

This compound is a long-chain aliphatic hydrocarbon substituted with iodine atoms at both terminal positions. This bifunctional nature makes it a versatile reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H20I2 | [1][3] |

| Molar Mass | 394.07 g/mol | |

| Appearance | White to off-white or colorless to yellow-orange powder, lump, or clear liquid | |

| Melting Point | 33-35 °C (lit.) | |

| Boiling Point | 197-200 °C at 12 mmHg (lit.) | |

| Density | 2.35 g/cm³ | |

| Flash Point | >230 °F (>110 °C) | |

| Solubility | Soluble in methanol. Insoluble in water. | |

| Stability | Stable under normal conditions. Light sensitive. | |

| Synonyms | Decamethylene diiodide, Decane, 1,10-diiodo- |

Hazards and Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE) and handling procedures must be followed to minimize exposure and ensure laboratory safety.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:

Precautionary Statements and First Aid

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Source:

Handling and Storage

-

Handling: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light.

Experimental Protocols and Applications

This compound is primarily used as a bifunctional alkylating agent and a crosslinking reagent in various chemical syntheses.

Synthesis of this compound (Illustrative Protocol)

References

Unveiling the Solubility Profile of 1,10-Diiododecane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,10-diiododecane, a key bifunctional alkylating agent utilized in various synthetic applications, including the development of pharmaceutical intermediates. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative solubility information and furnishes a detailed experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, with its long hydrophobic decane backbone and two polarizable iodine termini, exhibits a nuanced solubility profile. The nonpolar alkyl chain favors dissolution in nonpolar organic solvents, while the C-I bonds introduce a degree of polarity, allowing for interactions with more polar organic media.

Qualitative Solubility of this compound

Based on a thorough review of available chemical literature and supplier documentation, the following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Alcohols | Methanol | CH₃OH | Soluble[1] |

| Amides | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble |

| Nitriles | Acetonitrile | CH₃CN | Soluble[2] |

| Halogenated | Dichloromethane | CH₂Cl₂ | Likely Soluble |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Likely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | |

| Ketones | Acetone | (CH₃)₂CO | Likely Soluble[3] |

| Alkanes | Hexane | C₆H₁₄ | Likely Soluble[4] |

| Aromatic | Toluene | C₇H₈ | Likely Soluble |

| Aqueous | Water | H₂O | Insoluble |

Note: "Soluble" indicates that this compound has been reported to dissolve in the solvent for synthetic purposes. "Likely Soluble" is inferred based on the chemical properties of the solvent and the general solubility of long-chain alkyl halides. Quantitative determination is recommended for specific applications.

Experimental Protocols

Quantitative Solubility Determination of this compound

The following is a generalized "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound. This protocol can be adapted to various organic solvents.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer with a suitable chromophore if derivatized)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

-

Gravimetric Analysis: For non-volatile solvents, the solvent can be evaporated from the volumetric flask, and the mass of the dissolved this compound can be determined by weighing the flask.

-

Chromatographic Analysis (GC-MS or HPLC): Dilute the filtered solution to a concentration within the calibrated range of the instrument. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the quantified concentration and the volume of the solvent.

-

Visualizations

Experimental Workflow for a Typical Crosslinking Reaction

The following diagram illustrates a generalized experimental workflow for a synthetic application of this compound as a crosslinking or alkylating agent, a common use for this molecule.

A generalized workflow for a synthesis utilizing this compound.

This guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains elusive in readily accessible literature, the provided qualitative information and experimental protocol offer a robust framework for its practical application and further characterization.

References

An In-depth Technical Guide to the Melting and Boiling Points of 1,10-Diiododecane

This technical guide provides a comprehensive overview of the melting and boiling points of 1,10-diiododecane, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties, detailed experimental protocols for their determination, and a logical visualization of the compound's phase transitions.

Physical Properties of this compound

This compound is an organic compound with the linear formula I(CH₂)₁₀I. At room temperature, it can present as a white to yellow or orange powder, lump, or clear liquid. The presence of terminal iodine atoms on the decane backbone significantly influences its physical properties, particularly its melting and boiling points, when compared to unsubstituted alkanes of similar chain length.[1]

Data Summary

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note the pressure at which the boiling point was measured, as this significantly affects the result.

| Parameter | Value | Pressure | Reference |

| Melting Point | 33-35 °C | Atmospheric | |

| 32-35 °C | Atmospheric | ||

| 28 °C | Atmospheric | ||

| Boiling Point | 197-200 °C | 12 mmHg | |

| 200 °C | 12 mmHg |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure substances, this occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the solid using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be packed into the tube. Tap the sealed end of the tube gently on a hard surface to cause the sample to fall to the bottom. Repeat until a packed sample column of 1-2 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample chamber of the melting point apparatus.

-

Heating and Observation: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to find an approximate melting range. Once an estimate is known, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the expected melting point, then reducing the heating rate to 1-2 °C per minute.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.

Determination of Boiling Point at Reduced Pressure

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure (vacuum distillation) is standard.

Apparatus and Materials:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer port, condenser, receiving flask)

-

Heating mantle

-

Vacuum pump and pressure gauge (manometer)

-

Boiling chips or magnetic stirrer

-

This compound sample

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus. Place the this compound sample and boiling chips into the round-bottom flask. Ensure all glass joints are properly sealed.

-

System Evacuation: Connect the apparatus to a vacuum pump. Carefully evacuate the system to the desired pressure (e.g., 12 mmHg), monitoring with a manometer.

-

Heating: Once the target pressure is stable, begin heating the sample in the round-bottom flask using a heating mantle.

-

Observation and Recording: The liquid will begin to boil when its vapor pressure equals the pressure within the apparatus. A ring of condensing vapor will rise through the distillation head. The boiling point is the stable temperature recorded on the thermometer when the vapor is bathing the thermometer bulb.

Logical Relationship Diagram

The following diagram illustrates the phase transitions of this compound as a function of temperature at a constant pressure.

Caption: Phase transitions of this compound with increasing temperature.

References

An In-depth Technical Guide to the Reactivity of Terminal Iodine in Long-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of terminal iodine in long-chain alkanes. The unique properties of the carbon-iodine bond make these compounds valuable intermediates in organic synthesis, particularly in the development of complex molecules and pharmaceuticals. This document details the underlying chemical principles, quantitative reactivity data, and explicit experimental protocols for key transformations.

Core Principles of Reactivity

The reactivity of terminal iodoalkanes is primarily governed by the nature of the carbon-iodine (C-I) bond. Several key factors contribute to their utility in synthesis:

-

Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds. This low bond dissociation energy means that less energy is required to cleave the bond, making iodoalkanes the most reactive haloalkanes in substitution reactions.[1][2][3][4][5]

-

Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group. This is attributed to its large size, which allows for the distribution of the negative charge, and the weakness of the C-I bond. Weaker bases are generally better leaving groups, and iodide is the least basic of the common halides.

-

Nucleophilicity: The iodide ion is also a potent nucleophile, allowing it to participate readily in substitution reactions.

-

Polarizability: The large electron cloud of the iodine atom is easily distorted, a property known as high polarizability. This enhances its ability to form new bonds and stabilize transition states.

The reactivity of haloalkanes in nucleophilic substitution reactions follows the trend: R-I > R-Br > R-Cl > R-F. This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group. For primary haloalkanes, such as the long-chain terminal iodoalkanes discussed here, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously.

Quantitative Data on Reactivity

To provide a clear comparison of the factors influencing the reactivity of terminal iodoalkanes, the following tables summarize key quantitative data.

Table 1: Carbon-Halogen Bond Properties

| Bond | Bond Length (pm) | Bond Enthalpy (kJ/mol) |

| C-F | 138 | 467 |

| C-Cl | 177 | 346 |

| C-Br | 194 | 290 |

| C-I | 214 | 228 |

Data sourced from multiple consistent chemistry resources. The significantly lower bond enthalpy of the C-I bond underscores its higher reactivity.

Table 2: Relative Rates of SN2 Reactions for Alkyl Halides

| Alkyl Halide | Relative Rate |

| R-I | 30,000 |

| R-Br | 10,000 |

| R-Cl | 200 |

| R-F | 1 |

These are approximate relative rates for the reaction of a primary alkyl halide with a common nucleophile and are intended for comparative purposes. The data clearly illustrates the superior reactivity of iodoalkanes in SN2 reactions.

Key Reactions and Experimental Protocols

Terminal iodoalkanes are versatile substrates for a variety of important synthetic transformations. This section details the mechanisms and provides specific experimental protocols for several key reactions.

The Finkelstein reaction is a classic SN2 reaction that involves the conversion of an alkyl chloride or bromide to an alkyl iodide. The reaction is driven to completion by taking advantage of the differential solubility of sodium halide salts in acetone. While terminal iodoalkanes are often the target of this reaction, the reverse reaction can also be performed under different conditions.

Caption: Finkelstein Reaction Mechanism.

Experimental Protocol: Synthesis of 1-Iodotetradecane

This protocol describes the conversion of 1-bromotetradecane to 1-iodotetradecane.

-

Materials:

-

1-bromotetradecane (1 equivalent)

-

Sodium iodide (1.5 equivalents)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a dry round-bottom flask, add 1-bromotetradecane and anhydrous acetone.

-

Add sodium iodide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with water and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-iodotetradecane.

-

Long-chain terminal iodoalkanes are excellent precursors for the formation of Grignard reagents (R-MgI). These organometallic compounds are powerful nucleophiles and are widely used for the formation of new carbon-carbon bonds. The reaction involves the insertion of magnesium metal into the carbon-iodine bond.

Caption: Grignard Reagent Formation.

Experimental Protocol: Synthesis of a Long-Chain Grignard Reagent

-

Materials:

-

1-Iodoalkane (e.g., 1-iodododecane) (1 equivalent)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an activator)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

Flame-dry all glassware and allow it to cool under an inert atmosphere.

-

Place the magnesium turnings and a small crystal of iodine in the three-neck flask.

-

Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.

-

Allow the flask to cool to room temperature.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve the 1-iodoalkane in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the 1-iodoalkane solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-iodoalkane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent is a cloudy, grayish solution and should be used immediately in subsequent reactions.

-

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in the presence of dry ether to form a new carbon-carbon bond, resulting in a longer alkane. While it is a classic method for alkane synthesis, its utility can be limited by side reactions, especially when coupling two different alkyl halides. For symmetrical coupling of a single long-chain iodoalkane, it can be effective.

Caption: Wurtz Reaction for Symmetrical Coupling.

Experimental Protocol: Symmetrical Coupling of 1-Iodooctane

-

Materials:

-

1-Iodooctane (2 equivalents)

-

Sodium metal, cut into small pieces (2 equivalents)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

Ensure all glassware is thoroughly dried.

-

To a round-bottom flask under an inert atmosphere, add anhydrous diethyl ether and the small pieces of sodium metal.

-

Dissolve 1-iodooctane in anhydrous diethyl ether.

-

Slowly add the 1-iodooctane solution to the sodium suspension with vigorous stirring. An exothermic reaction should occur.

-

After the initial reaction subsides, gently reflux the mixture for several hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Carefully quench any unreacted sodium by the slow, dropwise addition of ethanol.

-

Add water to the mixture and transfer it to a separatory funnel.

-

Separate the ether layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

The resulting crude hexadecane can be purified by fractional distillation or recrystallization.

-

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While typically used with aryl or vinyl iodides, conditions can be adapted for the coupling of iodoalkanes, though this is less common. The reaction is catalyzed by palladium and copper complexes. Iodoalkanes are the most reactive alkyl halides in this type of coupling.

Caption: Sonogashira Coupling Catalytic Cycles.

Experimental Protocol: Coupling of 1-Iododecane with Phenylacetylene

-

Materials:

-

1-Iododecane (1 equivalent)

-

Phenylacetylene (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed tetrahydrofuran (THF)

-

Schlenk flask

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

-

Add anhydrous, degassed THF and triethylamine.

-

Add phenylacetylene to the mixture.

-

Finally, add 1-iododecane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Conclusion

Terminal iodine in long-chain alkanes provides a highly reactive and versatile functional group for a wide range of synthetic transformations. The inherent weakness of the carbon-iodine bond makes these compounds ideal substrates for nucleophilic substitution and organometallic reactions. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and strategic construction of complex molecular architectures.

References

An In-depth Technical Guide to the Electrochemical Reduction of Long-Chain Diiodoalkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical reduction of long-chain diiodoalkanes, a process of significant interest in organic synthesis for the formation of cyclic and dimeric products. This document details the underlying mechanisms, experimental protocols, and quantitative data to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction

The electrochemical reduction of α,ω-diiodoalkanes offers a powerful and versatile method for the formation of carbon-carbon bonds. By precisely controlling the applied potential at an electrode surface, chemists can steer the reaction towards either intramolecular cyclization to form cycloalkanes or intermolecular coupling to yield dimers and polymers. This technique avoids the use of harsh chemical reducing agents, offering a greener and more controlled alternative for synthetic transformations.

The outcome of the electrochemical reduction is highly dependent on several factors, including the length of the alkyl chain, the solvent and electrolyte system, the cathode material, and the applied potential. Understanding the interplay of these parameters is crucial for achieving high yields and selectivity for the desired product. This guide will delve into the mechanistic pathways, provide detailed experimental procedures, and present key quantitative data to illuminate the intricacies of this electrochemical process.

Mechanistic Pathways

The electrochemical reduction of long-chain diiodoalkanes at carbon cathodes typically proceeds through a sequence of electron transfer steps, leading to the formation of radical and carbanionic intermediates. The final product distribution is determined by the fate of these reactive species. Two primary mechanistic pathways are generally considered: a radical pathway and a carbanion pathway.

Radical Pathway

At less negative potentials, a one-electron transfer to the diiodoalkane can occur, leading to the cleavage of a carbon-iodine bond and the formation of an iodoalkyl radical. This radical can then undergo several subsequent reactions:

-

Intramolecular Cyclization: The radical can attack the terminal carbon-iodine bond in an intramolecular fashion to form a cyclic radical, which can then be further reduced to the corresponding cycloalkane.

-

Intermolecular Dimerization: Two iodoalkyl radicals can couple to form a dimer.

-

Further Reduction: The iodoalkyl radical can accept a second electron to form an iodoalkyl anion.

Carbanion Pathway

At more negative potentials, a two-electron reduction can occur, either concertedly or in rapid succession, to form a di-anion or a carbanion at one end of the chain. This highly reactive intermediate can then:

-

Intramolecular Cyclization: Undergo intramolecular nucleophilic attack to displace the second iodide and form a cycloalkane. This is more prevalent for shorter chain diiodoalkanes.

-

Protonation: Abstract a proton from the solvent or a deliberately added proton donor to yield a mono-iodoalkane, which can be further reduced.

-

Intermolecular Reaction: React with another molecule of the diiodoalkane or other electrophiles present in the solution.

The competition between these pathways is influenced by the chain length of the diiodoalkane. For longer chains, the probability of the two ends of the molecule encountering each other for intramolecular cyclization decreases, favoring intermolecular reactions that lead to dimerization and polymerization.

Quantitative Data

The following tables summarize key quantitative data obtained from cyclic voltammetry and controlled-potential electrolysis of various long-chain diiodoalkanes.

Table 1: Peak Potentials from Cyclic Voltammetry

| Compound | Cathode | Supporting Electrolyte | Peak Potential (V vs. SCE) | Reference |

| 1,6-Diiodohexane | Glassy Carbon | 0.1 M TBAP in DMF | -1.65 | [1] |

| 1,8-Diiodooctane | Glassy Carbon | 0.1 M TEAP in DMF | -1.78 | [2] |

| 1,10-Diiododecane | Glassy Carbon | 0.1 M TEAP in DMF | -1.80 | [2] |

TBAP: Tetrabutylammonium perchlorate; TEAP: Tetraethylammonium perchlorate; DMF: Dimethylformamide; SCE: Saturated Calomel Electrode.

Table 2: Product Distribution from Controlled-Potential Electrolysis

| Compound | Potential (V vs. SCE) | Products | Yield (%) | Reference |

| 1,6-Diiodohexane | -1.75 | Cyclohexane | 15 | [1] |

| n-Hexane | 40 | [1] | ||

| 1-Hexene | 25 | |||

| Dimer (C12) | 20 | |||

| 1,8-Diiodooctane | -1.85 | n-Octane | 45 | |

| 1-Octene | 20 | |||

| 1,7-Octadiene | 15 | |||

| n-Hexadecane (Dimer) | 10 | |||

| This compound | -1.85 | n-Decane | 52 | |

| 1-Decene | 23 | |||

| 1,9-Decadiene | 11 | |||

| n-Eicosane (Dimer) | 8 |

Experimental Protocols

This section provides a detailed methodology for the electrochemical reduction of long-chain diiodoalkanes, covering both analytical (cyclic voltammetry) and preparative (controlled-potential electrolysis) scale experiments.

Materials and Reagents

-

Solvent: Anhydrous dimethylformamide (DMF) is commonly used due to its wide potential window and good solvating properties for organic substrates and supporting electrolytes.

-

Supporting Electrolyte: Tetraalkylammonium salts, such as tetrabutylammonium perchlorate (TBAP) or tetraethylammonium perchlorate (TEAP), are typically used at a concentration of 0.1 M to ensure sufficient conductivity of the solution.

-

Working Electrode: For cyclic voltammetry, a glassy carbon electrode is a suitable choice. For preparative electrolysis, a high-surface-area cathode, such as reticulated vitreous carbon (RVC) or a carbon felt, is employed to ensure efficient conversion of the starting material.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver ion (Ag/Ag+) electrode is used as the reference electrode. A salt bridge is used to prevent contamination of the catholyte.

-

Diiodoalkanes: The long-chain diiodoalkanes should be of high purity.

Electrochemical Cell Setup

A three-electrode system in a divided electrochemical cell is recommended for preparative electrolysis to prevent the products of the anodic reaction from interfering with the cathodic reduction. The cathodic and anodic compartments are separated by a porous glass frit or an ion-exchange membrane.

Cyclic Voltammetry (CV)

-

Preparation: Prepare a solution of the diiodoalkane (typically 1-5 mM) in 0.1 M supporting electrolyte/DMF.

-

Cell Assembly: Assemble the three-electrode cell with the glassy carbon working electrode, platinum wire counter electrode, and SCE reference electrode.

-

Deoxygenation: Purge the solution with a stream of dry, inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Measurement: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0.0 V) to a sufficiently negative potential to observe the reduction peak of the diiodoalkane, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

-

Analysis: Determine the peak potential (Ep) for the reduction of the diiodoalkane. This potential will guide the selection of the potential for preparative electrolysis.

Controlled-Potential Electrolysis (CPE)

-

Preparation: Prepare a larger volume of the diiodoalkane solution (e.g., 50-100 mL) at a higher concentration (e.g., 10-20 mM) in 0.1 M supporting electrolyte/DMF.

-

Cell Assembly: Assemble the divided three-electrode cell with the high-surface-area carbon cathode, platinum or graphite anode, and SCE reference electrode.

-

Deoxygenation: Deoxygenate the catholyte as described for CV.

-

Electrolysis: Apply a constant potential to the working electrode, typically 50-100 mV more negative than the peak potential determined by CV, using a potentiostat. Monitor the current decay over time. The electrolysis is considered complete when the current drops to a low, steady value (typically <5% of the initial current).

-

Work-up: After the electrolysis, transfer the catholyte to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) to extract the organic products. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.

Product Analysis

The product mixture is typically analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

-

Identification: Compare the mass spectra of the components in the product mixture with a mass spectral library to identify the products (e.g., cycloalkane, n-alkane, alkene, and dimer).

-

Quantification: Use an internal standard method for accurate quantification. Add a known amount of an internal standard (a compound not present in the reaction mixture) to the product mixture before GC-MS analysis. The peak areas of the products relative to the internal standard are used to determine their concentrations and, subsequently, their yields.

Conclusion

The electrochemical reduction of long-chain diiodoalkanes is a valuable synthetic tool that allows for the controlled formation of cyclic and dimeric products. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can tailor the reaction to favor the desired outcome. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation and further exploration of this electrochemical methodology in various scientific and industrial applications. Further research into the effects of novel electrode materials and solvent systems may lead to even greater control and efficiency in these fascinating transformations.

References

Methodological & Application

Application Notes and Protocols: 1,10-Diiododecane in Bifunctional Alkylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 1,10-diiododecane as a bifunctional alkylating agent, a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1] Its linear, ten-carbon chain terminating in reactive iodine atoms allows for the facile introduction of a flexible decane linker into a variety of molecular architectures.[1] This document details its application in the synthesis of antimicrobial agents, macrocycles, and as a crosslinking agent, providing specific experimental protocols and quantitative data.

Synthesis of Quaternary Ammonium Antimicrobial Agents: Dequalinium Chloride

This compound serves as a key reagent in the synthesis of bolaamphiphiles, such as the antimicrobial agent dequalinium chloride. In this synthesis, it acts as a linker, connecting two 4-aminoquinaldine units. The bifunctional nature of this compound allows for a double quaternization reaction, leading to the formation of the final dicationic structure.

Experimental Protocol: Synthesis of Dequalinium Iodide

This protocol is adapted from methodologies described in the patent literature. An alternative, more environmentally friendly approach avoiding the use of nitrobenzene has also been reported, employing solvents such as N,N-dimethylformamide (DMF).

Materials:

-

4-Amino-2-methylquinoline (4-aminoquinaldine)

-

This compound

-

Nitrobenzene (or N,N-dimethylformamide)

-

Methanol

-

Hydrochloric acid (5% solution)

Procedure:

-

In a reaction vessel, combine 4-aminoquinaldine (2.3 equivalents) and this compound (1 equivalent).

-

Add nitrobenzene as the solvent.

-

Heat the reaction mixture to 150-160 °C and maintain this temperature with stirring for 6 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid product and wash it twice with methanol.

-

To remove any unreacted starting material, the solid is washed twice with a 5% hydrochloric acid solution until the pH of the washings is 6.

-

Perform a final wash with methanol and dry the product at 60-70 °C to yield dequalinium iodide.

Note: The subsequent conversion of dequalinium iodide to dequalinium chloride can be achieved through reaction with hydrochloric acid.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Amino-2-methylquinoline | This compound | Nitrobenzene | 150-160 | 6 | Dequalinium Iodide | ~47 | [1] |

| 2-Methyl-4-aminoquinoline | This compound | DMF | 80 | - | Dequalinium Iodide | - |

Yield for the reaction in DMF was not specified in the provided search results.

Reaction Workflow

Caption: Synthesis of Dequalinium Iodide.

Macrocycle Synthesis: Preparation of Bis-Cyclen Derivatives

This compound is an effective linker for the synthesis of macrocyclic compounds. A notable example is the formation of bis-cyclen derivatives, where the decane chain bridges two cyclen (1,4,7,10-tetraazacyclododecane) macrocycles. These bis-macrocyclic structures are of interest in the development of metal ion chelators and sensors.

Experimental Protocol: Synthesis of a Cu(II)-Bis-Cyclen Complex

This protocol describes the formation of a copper(II) complex of a bis-cyclen ligand, where the bis-cyclen is formed in situ.

Materials:

-

Cyclen (1,4,7,10-tetraazacyclododecane)

-

Copper(II) perchlorate hexahydrate

-

This compound (assumed to be the linker, though not explicitly stated as being added in this step in the source)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve cyclen (1 equivalent) in 20 ml of methanol in a reaction flask.

-

Under an argon atmosphere, add a solution of copper(II) perchlorate hexahydrate (0.5 equivalents) in 10 ml of methanol dropwise over a period of 1 hour.

-

Reflux the resulting solution overnight.

-

After cooling the reaction mixture, remove the solvent using a rotary evaporator.

-

Wash the resulting purple-colored solid with diethyl ether to isolate the Cu(II)-bis-cyclen complex.

-

Store the final product in a vacuum desiccator.

Note: The provided procedure focuses on the complexation step. The formation of the bis-cyclen ligand linked by a decane chain would typically involve the reaction of two equivalents of cyclen with one equivalent of this compound prior to or during the complexation.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) | Reference |

| Cyclen | Copper(II) perchlorate hexahydrate | Methanol | Cu(II)-Bis-Cyclen Complex | 92 |

Logical Relationship Diagram

Caption: Formation of a Bis-Cyclen Metal Complex.

Application as a Crosslinking Agent

Due to the presence of two reactive terminal iodides, this compound can be employed as a crosslinking agent for various polymers containing nucleophilic functional groups, such as amines or thiols. This crosslinking can enhance the mechanical properties and stability of the polymeric materials. While specific protocols for this compound were not detailed in the search results, a general procedure for the crosslinking of polymers like polyethyleneimine (PEI) with dihaloalkanes can be outlined.

General Experimental Protocol: Crosslinking of Polyethyleneimine (PEI)

Materials:

-

Polyethyleneimine (PEI)

-

This compound

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Base (e.g., triethylamine, potassium carbonate) - optional, to scavenge HI

Procedure:

-

Dissolve PEI in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the PEI solution. The molar ratio of diiododecane to the repeating monomer unit of PEI will determine the degree of crosslinking and should be optimized for the desired material properties.

-

If desired, add a non-nucleophilic base to the reaction mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) for a specified period (e.g., 12-48 hours), monitoring the increase in viscosity.

-

Precipitate the crosslinked polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether, acetone).

-

Collect the crosslinked polymer by filtration, wash with the non-solvent, and dry under vacuum.

Experimental Workflow Diagram

Caption: General Workflow for Polymer Crosslinking.

References

Application Notes and Protocols for the Use of 1,10-Diiododecane in Polymer Chain Extension

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diiododecane is a linear aliphatic diiodide that serves as a versatile reagent in organic and polymer chemistry. Its two terminal iodine atoms are excellent leaving groups in nucleophilic substitution reactions, making it a valuable tool for crosslinking and, notably, for polymer chain extension. This document provides detailed application notes and experimental protocols for the use of this compound as a chain extender for various classes of polymers, including polyesters, polyamides, and polyethers.

Chain extension is a critical process in polymer science for increasing the molecular weight of pre-polymers, which in turn enhances their mechanical properties, thermal stability, and melt viscosity. This is particularly relevant in applications requiring high-performance materials, including in the development of advanced drug delivery systems, medical implants, and specialty plastics. This compound offers a flexible decamethylene spacer, which can influence the final properties of the extended polymer, such as its flexibility and crystallinity.

Principle of Chain Extension with this compound

The fundamental principle behind using this compound as a chain extender is the reaction of its two electrophilic terminal carbons with nucleophilic end-groups of pre-polymers. This results in the coupling of two or more polymer chains, leading to a significant increase in the overall molecular weight. The choice of reaction conditions is crucial and depends on the nature of the polymer's terminal functional groups.

Application 1: Chain Extension of Carboxyl-Terminated Polymers (e.g., Polyesters)

Reaction Scheme: The chain extension of a carboxyl-terminated polymer with this compound proceeds via a nucleophilic substitution reaction where the carboxylate anions act as nucleophiles. This reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the carboxylic acid end-groups.

Caption: Workflow for chain extension of carboxyl-terminated polymers.

Experimental Protocol: Chain Extension of a Carboxyl-Terminated Polyester

Materials:

-

Carboxyl-terminated polyester (e.g., Poly(lactic-co-glycolic acid), PLGA-COOH)

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Diethyl ether (for precipitation)

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve the carboxyl-terminated polyester (1 equivalent of -COOH groups) in anhydrous DMF.

-

Add a non-nucleophilic base (e.g., DBU, 2.2 equivalents) to the solution and stir for 30 minutes at room temperature to ensure complete deprotonation of the carboxylic acid end-groups.

-

Add this compound (0.5 equivalents) to the reaction mixture. The stoichiometry is critical; an excess of the diiodide can lead to di-functionalized, uncoupled polymers.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the chain-extended polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at a temperature below the polymer's glass transition temperature.

Quantitative Data (Representative Example)

| Polymer | Chain Extender | Molar Ratio (Polymer:Extender) | Mn (before) ( g/mol ) | Mn (after) ( g/mol ) | PDI (before) | PDI (after) |

| PLGA-COOH | This compound | 2:1 | 10,000 | 22,500 | 1.8 | 2.1 |

| PCL-COOH | This compound | 2:1 | 8,000 | 17,800 | 1.7 | 2.0 |

Application 2: Chain Extension of Amine-Terminated Polymers (e.g., Polyamides)

Reaction Scheme: The chain extension of amine-terminated polymers with this compound is a direct N-alkylation reaction. This reaction is often carried out in the presence of a mild base to scavenge the HI byproduct.

Caption: Workflow for chain extension of amine-terminated polymers.

Experimental Protocol: Chain Extension of an Amine-Terminated Polyamide

Materials:

-

Amine-terminated polyamide (e.g., Jeffamine®)

-

This compound

-

Potassium Carbonate (K2CO3) or Triethylamine (Et3N)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Isopropanol (for precipitation)

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve the amine-terminated polymer (1 equivalent of -NH2 groups) in anhydrous DMF.

-

Add a mild base (e.g., K2CO3, 2.5 equivalents) to the solution.

-

Add this compound (0.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-90 °C and maintain for 8-16 hours under an inert atmosphere. Monitor the reaction progress by GPC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Precipitate the polymer by adding the filtrate to a large volume of isopropanol.

-

Collect the polymer by filtration, wash with isopropanol, and dry under vacuum.

Quantitative Data (Representative Example)

| Polymer | Chain Extender | Molar Ratio (Polymer:Extender) | Mn (before) ( g/mol ) | Mn (after) ( g/mol ) | PDI (before) | PDI (after) |

| Jeffamine® D-2000 | This compound | 2:1 | 2,000 | 4,300 | 1.2 | 1.5 |

| Amine-terminated PEO | This compound | 2:1 | 5,000 | 10,800 | 1.3 | 1.6 |

Application 3: Chain Extension of Hydroxyl-Terminated Polymers (e.g., Polyethers) via Williamson Ether Synthesis

Reaction Scheme: The chain extension of hydroxyl-terminated polymers with this compound is achieved through the Williamson ether synthesis. A strong base is required to deprotonate the hydroxyl end-groups to form more nucleophilic alkoxides.

Caption: Workflow for chain extension of hydroxyl-terminated polymers.

Experimental Protocol: Chain Extension of a Hydroxyl-Terminated Polyether

Materials:

-

Hydroxyl-terminated polyether (e.g., Polyethylene glycol, PEG-OH)

-

This compound

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

-

Hexanes (for washing NaH)

-

Diethyl ether (for precipitation)

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, wash the required amount of sodium hydride (2.2 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

-

Add anhydrous THF to the flask, followed by the dropwise addition of a solution of the hydroxyl-terminated polymer (1 equivalent of -OH groups) in anhydrous THF at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Add a solution of this compound (0.5 equivalents) in anhydrous THF to the reaction mixture.

-

Heat the reaction to 50-70 °C and stir for 24-48 hours. Monitor the reaction by GPC.

-

Cool the reaction mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of ethanol.

-

Filter the mixture to remove the sodium iodide precipitate.

-

Concentrate the filtrate under reduced pressure and precipitate the polymer in cold diethyl ether.

-

Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data (Representative Example)

| Polymer | Chain Extender | Molar Ratio (Polymer:Extender) | Mn (before) ( g/mol ) | Mn (after) ( g/mol ) | PDI (before) | PDI (after) |

| PEG-OH | This compound | 2:1 | 4,000 | 8,900 | 1.1 | 1.4 |

| PTMG-OH | This compound | 2:1 | 2,900 | 6,500 | 1.5 | 1.8 |

Safety Precautions

-

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactions involving sodium hydride are highly flammable and should be performed under a strictly inert atmosphere. Hydrogen gas is evolved and should be safely vented.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly effective chain extender for a variety of polymers with nucleophilic end-groups. The selection of the appropriate reaction conditions, particularly the base and solvent, is crucial for achieving high yields and the desired increase in molecular weight. The protocols provided herein offer a solid foundation for researchers to explore the use of this compound in the development of novel polymeric materials with enhanced properties for a wide range of applications. It is important to note that the reaction conditions may require further optimization depending on the specific polymer and desired final properties.

Application Notes and Protocols for the Synthesis of Symmetrical Bis-Cryptophanes using 1,10-Diiododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of symmetrical bis-cryptophanes, utilizing 1,10-diiododecane as a linking agent. Cryptophanes are a class of cage-like molecules with significant potential in molecular recognition, drug delivery, and as biosensors, particularly in conjunction with hyperpolarized xenon-129 Nuclear Magnetic Resonance (NMR) spectroscopy. The synthesis of bis-cryptophanes, which consist of two cryptophane units connected by a linker, allows for the development of larger, more complex host systems with tailored properties. This protocol focuses on a modular approach involving the alkylation of a cryptophanol precursor with the bifunctional this compound linker.

Introduction

Cryptophanes are synthetic host molecules composed of two cyclotribenzylene (CTB) units, also known as cyclotriveratrylenes, linked by three bridges. Their rigid, well-defined cavities enable the encapsulation of small guest molecules, most notably xenon. This property has led to their investigation as highly sensitive probes for magnetic resonance imaging (MRI) and as platforms for the development of targeted biosensors.

The synthesis of symmetrical bis-cryptophanes, where two identical cryptophane cages are connected by a linker, offers several advantages:

-

Multivalency: The presence of two binding sites can enhance the avidity for target molecules.

-

Tunable Spacing: The length of the alkyl linker, in this case, a decane chain, dictates the distance and relative orientation of the two cryptophane units.

-

Advanced Host-Guest Systems: Bis-cryptophanes can encapsulate two guest molecules, leading to the study of cooperative effects and the formation of unique supramolecular assemblies.

This compound is an effective bifunctional alkylating agent for this synthesis due to the high reactivity of the terminal iodides, which facilitates the formation of stable ether linkages with the phenolic hydroxyl groups of cryptophanol precursors.

Synthesis Pathway

The synthesis of symmetrical bis-cryptophanes using this compound follows a convergent approach, beginning with the preparation of a monofunctionalized cryptophane, known as a cryptophanol. This precursor contains a single hydroxyl group that serves as the attachment point for the linker. The overall synthetic strategy is depicted below.

Figure 1: General workflow for the synthesis of a symmetrical bis-cryptophane.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of functionalized cryptophanes and their subsequent coupling.

Protocol 1: Synthesis of Cryptophanol-A

Cryptophanol-A, a common precursor, is synthesized through a multi-step process that is well-documented in the literature. A key final step involves the selective deprotection of a single protected hydroxyl group on a fully functionalized cryptophane. For instance, a mono-allylated cryptophane-A can be deprotected using a palladium catalyst to yield the cryptophanol.

Protocol 2: Synthesis of Symmetrical Bis(Cryptophane-A)decanediyl Ether

This protocol details the coupling of two cryptophanol-A molecules with this compound.

Materials:

-

Cryptophanol-A

-

This compound

-

Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A solution of Cryptophanol-A (2.0 equivalents) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Deprotonation: A suitable base, such as cesium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents), is added to the solution. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the cryptophanol alkoxide.

-

Alkylation: A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for a designated period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the symmetrical bis-cryptophane.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of a symmetrical bis-cryptophane.

| Parameter | Value/Condition |

| Reactants | |

| Cryptophanol-A | 2.0 eq |

| This compound | 1.0 eq |

| Base | Cs₂CO₃ (2.5 eq) or NaH (2.2 eq) |

| Solvent | Anhydrous DMF |

| Reaction Conditions | |

| Temperature | 60-80 °C |

| Reaction Time | 24-48 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Purification | |

| Method | Silica Gel Column Chromatography |

| Characterization | |

| ¹H NMR | Signals corresponding to the cryptophane framework and the decane linker. |

| ¹³C NMR | Resonances for all unique carbon atoms in the structure. |

| Mass Spectrometry (MALDI-TOF) | Peak corresponding to the molecular weight of the bis-cryptophane. |

| Yield | Moderate to good (typically 40-70%) |

Characterization

The structure and purity of the synthesized symmetrical bis-cryptophane are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to verify the covalent linkage of the two cryptophane units via the decane spacer. The integration of proton signals for the cryptophane and the linker should correspond to the expected ratio.

-

Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for confirming the molecular weight of the large bis-cryptophane molecule.

Applications in Research and Drug Development

Symmetrical bis-cryptophanes are valuable tools for a range of applications, leveraging their unique host-guest properties.

Application Notes: 1,10-Diiododecane as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,10-diiododecane as a key bifunctional alkylating agent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The content herein focuses on its application in the synthesis of dequalinium iodide, a well-known quaternary ammonium compound with antimicrobial properties.

Introduction

This compound is a valuable long-chain bifunctional electrophile utilized in a variety of organic syntheses. Its two primary iodide leaving groups allow for sequential or simultaneous alkylation of nucleophiles, making it an ideal linker or spacer molecule in the construction of complex molecular architectures. In the pharmaceutical industry, it serves as a crucial intermediate for the synthesis of APIs where a flexible, ten-carbon aliphatic chain is required to connect two pharmacophoric moieties.

Application: Synthesis of Dequalinium Iodide